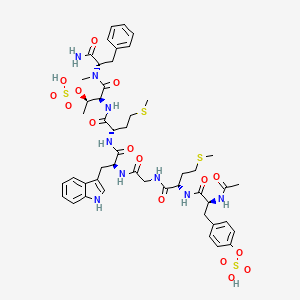
Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 is a synthetic peptide known as Acetyl-Cholecystokinin Octapeptide (2-8) (sulfated). This compound is a fragment of the cholecystokinin (CCK) peptide hormone, which plays a crucial role in the digestive system by stimulating the digestion of fat and protein. The sulfation of tyrosine and threonine residues enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The sulfated tyrosine and threonine residues can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptide with substituted residues.
Scientific Research Applications
Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the digestive system and its interaction with CCK receptors.
Medicine: Explored for its potential therapeutic applications in digestive disorders and appetite regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 involves binding to cholecystokinin receptors (CCK1 and CCK2) in the digestive system. This binding stimulates the release of digestive enzymes and bile, aiding in the digestion of fats and proteins. The sulfation of tyrosine and threonine residues enhances its affinity for the receptors, increasing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin Octapeptide (CCK-8): A naturally occurring peptide with similar biological activity.
Gastrin: Another peptide hormone involved in digestive processes.
Bombesin: A peptide that stimulates the release of gastrin and other digestive enzymes.
Uniqueness
Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 is unique due to its specific sequence and sulfation pattern, which enhances its biological activity and receptor affinity compared to other similar peptides.
Properties
Molecular Formula |
C48H63N9O16S4 |
|---|---|
Molecular Weight |
1150.3 g/mol |
IUPAC Name |
[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-sulfooxybutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C48H63N9O16S4/c1-28(72-76(66,67)68)42(48(65)57(3)40(43(49)60)24-30-11-7-6-8-12-30)56-45(62)37(20-22-75-5)55-47(64)39(25-32-26-50-35-14-10-9-13-34(32)35)53-41(59)27-51-44(61)36(19-21-74-4)54-46(63)38(52-29(2)58)23-31-15-17-33(18-16-31)73-77(69,70)71/h6-18,26,28,36-40,42,50H,19-25,27H2,1-5H3,(H2,49,60)(H,51,61)(H,52,58)(H,53,59)(H,54,63)(H,55,64)(H,56,62)(H,66,67,68)(H,69,70,71)/t28-,36+,37+,38+,39+,40+,42+/m1/s1 |
InChI Key |
YENMFBYMULJGLU-BOFCPEKLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C)OS(=O)(=O)O |
Canonical SMILES |
CC(C(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)

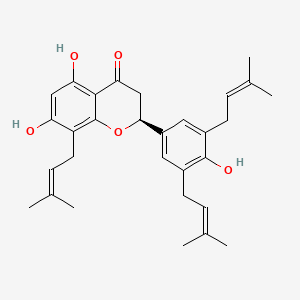
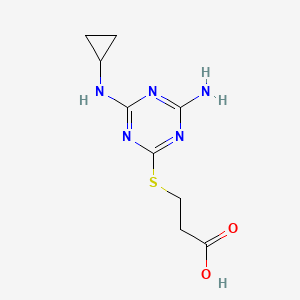
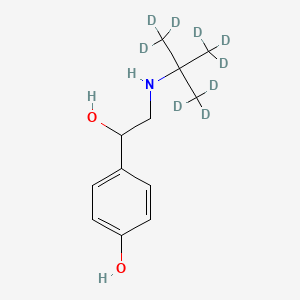
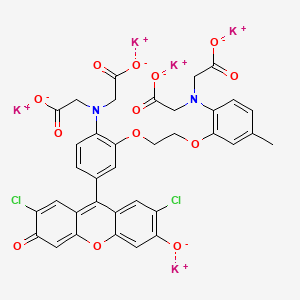

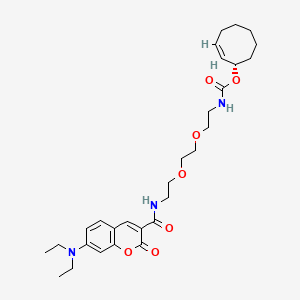
![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)



![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)
